N-Acetylglycine
Overview
Description
These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom . Acetylamino-Acetic Acid is a small molecule with the chemical formula C₄H₇NO₃ and a molecular weight of 117.1033 g/mol . It is a derivative of glycine, where the amino group is acetylated.
Mechanism of Action
Target of Action
Acetylglycine, also known as N-acetylglycine, is a derivative of the amino acid glycine It’s known that acetylglycine is involved in various biochemical reactions due to its role as a derivative of glycine .
Mode of Action
It’s known that acetylglycine is a derivative of glycine, and glycine plays a crucial role in the central nervous system acting as an inhibitory neurotransmitter . .
Biochemical Pathways
Acetylglycine is involved in various biochemical pathways due to its role as a derivative of glycine . Glycine is involved in several metabolic pathways, including the synthesis of proteins, purines, creatine, and glutathione, and it also participates in the regulation of the central nervous system . .
Result of Action
It’s known that glycine, from which acetylglycine is derived, plays a crucial role in the central nervous system and is involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylamino-Acetic Acid can be synthesized through the acetylation of glycine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds as follows:
(CH3CO)2O+H2N-CH2COOH→CH3CONH-CH2COOH+CH3COOH
The reaction is conducted in an acetic acid environment or in a mixture of water with pyridine . The resulting N-acetyl derivatives are then recrystallized from aqueous solutions to obtain high purity products .
Industrial Production Methods: In industrial settings, the preparation of N-acetylamino acids, including Acetylamino-Acetic Acid, involves mixing amino acid and acetic acid in a molar ratio of 1:4-7, raising the temperature to 40-70°C, and stirring for 1-6 hours. Acetic anhydride is then added, and the mixture is stirred and maintained at the temperature for 1-4 hours. The product is then distilled under vacuum and crystallized from water .
Chemical Reactions Analysis
Types of Reactions: Acetylamino-Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group back to the amino group.
Substitution: The acetyl group can be substituted with other acyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of acetic acid and glycine.
Reduction: Formation of glycine.
Substitution: Formation of various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
Acetylamino-Acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a precursor in the biosynthesis of other amino acids.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals
Comparison with Similar Compounds
- N-acetyl-L-glutamine
- N-acetyl-L-proline
- N-acetyl-4-hydroxy-L-proline
Comparison: Acetylamino-Acetic Acid is unique due to its simple structure and the presence of an acetyl group on glycine. Compared to other N-acetyl amino acids, it has a lower molecular weight and different reactivity. For example, N-acetyl-L-glutamine and N-acetyl-L-proline have more complex structures and are used in different biological and industrial applications .
Properties
IUPAC Name |
2-acetamidoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJIRPAQVSHGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Record name | aceturic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aceturic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043793 | |
Record name | Aceturic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Aceturic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15809 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
26.3 mg/mL at 15 °C | |
Record name | Acetylamino-Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-24-8 | |
Record name | Acetylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceturic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylamino-Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-ACETYLGLYCINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-acetyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aceturic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2UT4677KR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 209 °C | |
Record name | Acetylamino-Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-acetylglycine?
A1: this compound has a molecular formula of C4H7NO3 and a molecular weight of 117.10 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently use infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 2H NMR), electron spin resonance (ESR) spectroscopy, and mass spectrometry (MS) to analyze this compound. These methods provide valuable information about its structure, bonding, and interactions. [, , , , , , , , , ]
Q3: How is computational chemistry used to study this compound?
A3: Computational methods like Density Functional Theory (DFT) are used to predict and analyze this compound's properties. This includes calculating vibrational frequencies, electronic transitions, and molecular electrostatic potentials. These calculations aid in understanding its reactivity, intermolecular interactions, and potential applications, such as in non-linear optics. [, , ]
Q4: How does this compound interact with metal ions?
A4: this compound can act as a ligand, forming complexes with various metal ions like Cadmium, Zinc, Lead, and Copper(II). It primarily coordinates through the terminal carboxyl oxygen, but in some cases, N,O-chelation is observed. These interactions have been studied extensively using proton magnetic resonance spectroscopy. [, , , ]
Q5: What is known about the acid hydrolysis of this compound?
A5: Studies show that the hydrolysis of this compound in aqueous acetic acid exhibits complex behavior depending on the water and acid concentrations. Proposed mechanisms involve the formation of an azlactone intermediate, which undergoes acid-catalyzed hydrolysis. []
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself is not known to be a catalyst, it plays a crucial role in specific reactions. For instance, this compound can be employed as an additive in the ceric ion-initiated graft copolymerization of acrylonitrile and methyl methacrylate onto various fibers like jute and pineapple leaf fibers. This process significantly enhances the thermal stability and other properties of these fibers. [, , ]
Q7: What factors influence the stability of this compound?
A7: this compound's stability can be affected by factors like pH, temperature, and exposure to light. In strongly acidic solutions, the molecule tends to dissociate, while alkaline conditions lead to the formation of different ionic species. Exposure to light can also induce color changes in this compound solutions, indicating potential degradation. []
Q8: What is the biological significance of this compound?
A8: this compound is a breakdown product of metabolism found in living organisms. It is involved in various metabolic pathways and acts as a building block for more complex molecules. [] Research indicates potential roles in regulating adiposity and influencing the kinetics of methylmercury. [, ]
Q9: How does this compound interact with enzymes like trypsin?
A9: Studies suggest that this compound ethyl ester can be hydrolyzed by trypsin, likely without significant involvement of the enzyme's specificity-determining site. This interaction provides insights into trypsin's catalytic mechanism and the role of different substrate binding sites. [, ]
Q10: What is the role of the this compound side chain in the antibiotic xanthostatin?
A10: The this compound side chain is crucial for the antimicrobial activity of xanthostatin, a depsipeptide antibiotic effective against Xanthomonas species. Biotransformation experiments removing this side chain resulted in a complete loss of antimicrobial activity, highlighting its essential role in the antibiotic's mechanism of action. []
Q11: Are there any potential biomarkers associated with this compound?
A11: Research indicates that this compound itself shows a strong association with fat loss in vivo, suggesting its potential as an adult adiposity biomarker. Further research is necessary to explore and validate its use in monitoring metabolic health and weight management. []
Q12: What is known about the solubility of this compound?
A12: this compound's solubility has been investigated in various solvent systems, including binary mixtures like methanol + acetonitrile. Thermodynamic models, such as the Combined Nearly Ideal Binary Solvent/Redlich–Kister (CNIBS/R–K) equations and the simplified Jouyban–Acree equation, have been successfully employed to describe its solubility behavior. [, ]
Q13: What are the key findings from studies on the mechanical and thermal properties of this compound crystals?
A13: Single-crystal studies reveal that this compound crystals exhibit moderate hardness and a lack of phase transitions up to their melting point. This property, combined with insights from Hirshfeld surface analysis, suggests potential applications in electro-optic devices. []
Q14: How is this compound analyzed in biological samples?
A14: Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing this compound and its metabolites in biological samples. This method allows for sensitive and specific quantification in complex matrices, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. []
Q15: Are there any known environmental concerns associated with this compound?
A15: While specific ecotoxicological data may be limited, responsible waste management practices are crucial when handling this compound. Exploring sustainable synthesis routes and considering the environmental impact of its production and disposal is essential. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.